Unii-S098K6hgd9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

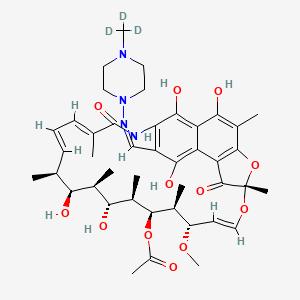

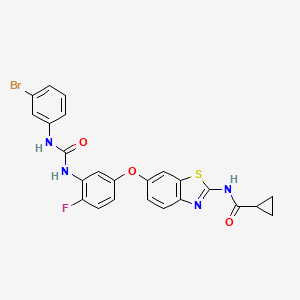

Unii-S098K6hgd9, also known as Aldoxorubicin Hydrochloride, is a tumor-targeted conjugate of doxorubicin. It is designed to deliver doxorubicin, a well-established anti-cancer agent, directly to tumor cells. This compound utilizes an acid-sensitive linker that binds to albumin, allowing the cytotoxic payload to preferentially accumulate in the tumor and potentially spare the surrounding healthy tissue .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aldoxorubicin Hydrochloride is synthesized through a series of chemical reactions involving doxorubicin and a maleimidocaproyl hydrazone linker. The synthesis typically involves the following steps:

Activation of Doxorubicin: Doxorubicin is first activated by reacting it with a suitable activating agent.

Linker Attachment: The activated doxorubicin is then reacted with the maleimidocaproyl hydrazone linker under controlled conditions to form the conjugate.

Purification: The resulting Aldoxorubicin Hydrochloride is purified using chromatographic techniques to remove any impurities.

Industrial Production Methods

Industrial production of Aldoxorubicin Hydrochloride involves scaling up the synthetic process while ensuring strict quality control measures. The process includes:

Large-Scale Synthesis: The chemical reactions are carried out in large reactors with precise control over temperature, pH, and reaction time.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Aldoxorubicin Hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The acid-sensitive linker is hydrolyzed in the acidic environment of tumor cells, releasing doxorubicin.

Binding to Albumin: The compound binds to albumin in the bloodstream, facilitating its transport to the tumor site.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (low pH) are required for the hydrolysis of the linker.

Albumin Binding: Physiological conditions (pH 7.4) are suitable for the binding of Aldoxorubicin Hydrochloride to albumin.

Major Products Formed

Applications De Recherche Scientifique

Aldoxorubicin Hydrochloride has several scientific research applications, including:

Cancer Treatment: It is primarily investigated for its use in treating various types of solid tumors, including sarcomas and other malignancies.

Drug Delivery Research: The compound serves as a model for studying targeted drug delivery systems that exploit the unique environment of tumor cells.

Pharmacokinetics and Pharmacodynamics: Research on Aldoxorubicin Hydrochloride helps in understanding the pharmacokinetics and pharmacodynamics of albumin-binding prodrugs

Mécanisme D'action

Aldoxorubicin Hydrochloride exerts its effects through the following mechanism:

Binding to Albumin: After administration, Aldoxorubicin Hydrochloride binds to endogenous albumin in the bloodstream.

Targeted Delivery: The albumin-bound conjugate preferentially accumulates in the tumor due to the enhanced permeability and retention effect.

Acid-Sensitive Release: In the acidic environment of the tumor, the linker is hydrolyzed, releasing doxorubicin.

Cytotoxic Action: Doxorubicin exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Doxorubicin: The parent compound of Aldoxorubicin Hydrochloride, used widely in cancer treatment.

Epirubicin: Another anthracycline antibiotic similar to doxorubicin but with different pharmacokinetic properties.

Daunorubicin: An anthracycline used in the treatment of leukemia

Uniqueness

Aldoxorubicin Hydrochloride is unique due to its targeted delivery mechanism, which allows for higher doses of doxorubicin to be delivered directly to the tumor site while minimizing systemic toxicity. This targeted approach enhances the efficacy of the treatment and reduces the side effects commonly associated with doxorubicin .

Propriétés

Numéro CAS |

1361563-03-2 |

|---|---|

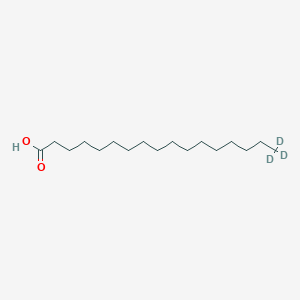

Formule moléculaire |

C37H43ClN4O13 |

Poids moléculaire |

787.2 g/mol |

Nom IUPAC |

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride |

InChI |

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/t17-,20-,22-,27-,32+,37-;/m0./s1 |

Clé InChI |

NGKHWQPYPXRQTM-USZGXNDZSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10815327.png)

![(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B10815332.png)

![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B10815345.png)

![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B10815349.png)